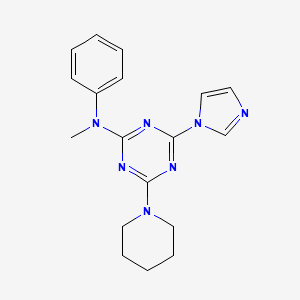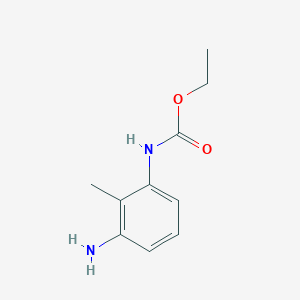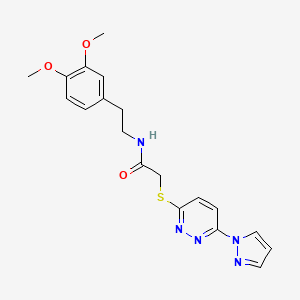
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide, also known as HPP-4382, is a novel small molecule compound that has shown potential in the field of cancer research. This compound was synthesized by a team of researchers at the University of Texas MD Anderson Cancer Center.
Scientific Research Applications
Heterocyclic Compounds Synthesis :
- Novel pyrazole-o-aminonitriles and pyrazolo[3,4-d]pyrimidines with potential chemical and pharmacological activities were synthesized using related compounds (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antimicrobial Activity :
- New heterocycles incorporating antipyrine moiety were developed, and their antimicrobial properties were evaluated (Samir Bondock et al., 2008).
Chemical Properties and Applications :
- Synthesis of various heterocycles like pyridine, pyrrole, thiazole, and their antimicrobial activities were examined (Sraa Abu-Melha, 2013).
- Exploration of the antioxidant and antitumor properties of N-substituted-2-amino-1,3,4-thiadiazoles (W. Hamama et al., 2013).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their hydrogen bonding influence on self-assembly and antioxidant activity (K. Chkirate et al., 2019).
Insecticidal Assessment :
- Evaluation of newly synthesized compounds as insecticidal agents against the cotton leafworm, Spodoptera littoralis, was conducted (A. Fadda et al., 2017).
Neurotropic Activity :
- Synthesis and neurotropic activity of new S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines were explored for their potential in psychotropic applications (Shushanik Shamir Dashyan et al., 2022).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-5-4-14(12-16(15)27-2)8-10-20-18(25)13-28-19-7-6-17(22-23-19)24-11-3-9-21-24/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBZFOLLHCMWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


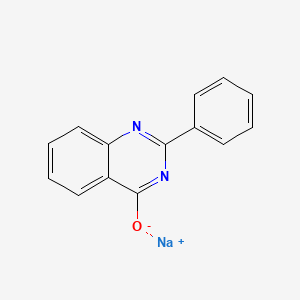


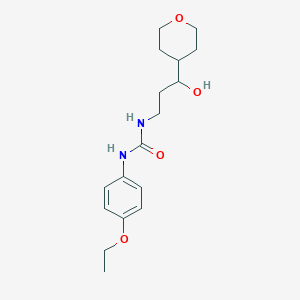


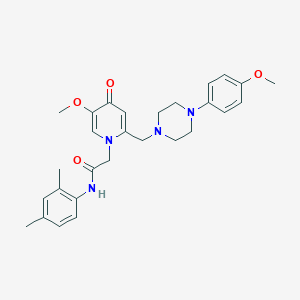

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)
